7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield.
Industrial Production Methods
For industrial production, the same microwave-mediated method can be scaled up. The process is eco-friendly and does not require any catalysts or additives, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions can target the triazolo ring, leading to the formation of dihydro derivatives.
Substitution: The aromatic ring allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, particularly as a CDK2 inhibitor.
Biological Research: The compound exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Material Science: It has applications in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and receptors. For instance, as a CDK2 inhibitor, it targets the cyclin-dependent kinase 2 (CDK2) enzyme, which plays a crucial role in cell cycle regulation . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Compared to similar compounds, 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits unique structural features that enhance its biological activity. The presence of the methoxy and propoxy groups contributes to its higher potency and selectivity as an enzyme inhibitor .
Properties
Molecular Formula |
C16H18N4O4 |
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Molecular Weight |
330.34 g/mol |
IUPAC Name |
7-(3-methoxy-4-propoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N4O4/c1-3-6-24-13-5-4-10(7-14(13)23-2)12-8-11(15(21)22)19-16-17-9-18-20(12)16/h4-5,7-9,12H,3,6H2,1-2H3,(H,21,22)(H,17,18,19) |
InChI Key |
CVQKDGSHCSOBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)OC |
Origin of Product |
United States |
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